1-methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate
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Overview
Description
1-methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate is a complex organic compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Mechanism of Action
Benzimidazoles
are a class of heterocyclic aromatic organic compounds. This class of compounds has a wide range of uses and biological activities. They are part of the core of several types of bioactive molecules, including histidine and purines . Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Benzothiazoles
are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds have been associated with a wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate typically involves multi-step reactions. One common method starts with the preparation of the imidazole and thiazole precursors. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using a nickel catalyst . The thiazole ring can be formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Once the precursors are prepared, they are coupled through esterification reactions. The carboxylate group is introduced by reacting the thiazole derivative with a suitable carboxylic acid or its derivative under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. This method allows for precise control over reaction conditions, such as temperature and pressure, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the imidazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
1-methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: Known for its antimicrobial properties.
Benzo[d]thiazole: Studied for its anticancer activities.
1-methyl-1H-benzo[d]imidazole: Similar in structure but lacks the thiazole ring.
Uniqueness
1-methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate is unique due to the presence of both imidazole and thiazole rings, which confer a combination of biological activities not seen in compounds with only one of these rings. This dual functionality makes it a versatile compound in medicinal chemistry and other scientific fields.
Properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) 1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c1-19-8-17-13-7-11(3-5-14(13)19)21-16(20)10-2-4-12-15(6-10)22-9-18-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHJZXCGKXIWFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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